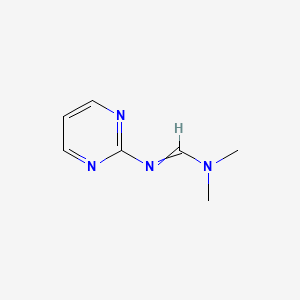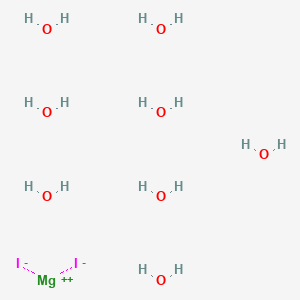
Magnesium;diiodide;octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium diiodide octahydrate is an inorganic compound with the chemical formula MgI₂·8H₂O. It is a salt composed of magnesium and hydrogen iodide, forming a white crystalline solid that is highly soluble in water. This compound is one of the various hydrates of magnesium iodide and is known for its stability under normal conditions but decomposes upon heating .
Preparation Methods
Magnesium diiodide octahydrate can be synthesized through several methods:
-
Direct Reaction: : Magnesium metal reacts with iodine in a dry, inert atmosphere to form magnesium iodide. The reaction is exothermic and can be represented by the equation:
Mg+I2→MgI2
To obtain the octahydrate form, the anhydrous magnesium iodide is dissolved in water, and the solution is allowed to crystallize .
-
Hydroiodic Acid Treatment: : Magnesium oxide, magnesium hydroxide, or magnesium carbonate can be treated with hydroiodic acid to produce magnesium iodide:
MgO+2HI→MgI2+H2O
Mg(OH)2+2HI→MgI2+2H2O
MgCO3+2HI→MgI2+CO2+H2O
The resulting magnesium iodide can then be hydrated to form the octahydrate .
Chemical Reactions Analysis
Magnesium diiodide octahydrate undergoes several types of chemical reactions:
- Upon heating, it decomposes to form magnesium oxide and iodine:
Decomposition: 2MgI2→2MgO+I2
Reaction with Acids: It reacts with strong acids to produce hydrogen iodide (HI), which is a useful reagent in various chemical reactions.
Baylis-Hillman Reaction: Magnesium iodide is used in the Baylis-Hillman reaction to produce (Z)-vinyl compounds.
Scientific Research Applications
Magnesium diiodide octahydrate has several applications in scientific research:
Organic Synthesis: It is used as a reagent to introduce the magnesium cation into organic molecules, facilitating various chemical transformations.
Catalysis: It serves as a catalyst in certain chemical reactions, improving efficiency and yield.
Biological Systems: The iodide ion is essential in the synthesis of thyroid hormones, while the magnesium ion plays a crucial role in cellular functions such as protein synthesis, muscle and nerve function, and maintaining DNA stability
Pharmaceutical Industry: Its solubility and stability make it ideal for chemical syntheses in the pharmaceutical industry, aiding in the production of complex organic molecules.
Mechanism of Action
The mechanism by which magnesium diiodide octahydrate exerts its effects involves the interaction of magnesium and iodide ions with various molecular targets and pathways:
Comparison with Similar Compounds
Magnesium diiodide octahydrate can be compared with other similar compounds such as:
Magnesium Fluoride (MgF₂): Unlike magnesium iodide, magnesium fluoride is less soluble in water and is used in optical applications due to its transparency to ultraviolet light.
Magnesium Bromide (MgBr₂): This compound is similar in solubility and reactivity to magnesium iodide but is used more frequently in organic synthesis as a source of bromide ions.
Magnesium Chloride (MgCl₂): It is highly soluble in water and is commonly used in the production of magnesium metal and as a de-icing agent.
Magnesium diiodide octahydrate stands out due to its specific applications in organic synthesis and its role in biological systems, making it a unique and valuable compound in both research and industry.
Properties
Molecular Formula |
H16I2MgO8 |
|---|---|
Molecular Weight |
422.24 g/mol |
IUPAC Name |
magnesium;diiodide;octahydrate |
InChI |
InChI=1S/2HI.Mg.8H2O/h2*1H;;8*1H2/q;;+2;;;;;;;;/p-2 |
InChI Key |
CKYYFGUIKHUOKJ-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.O.O.O.O.[Mg+2].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


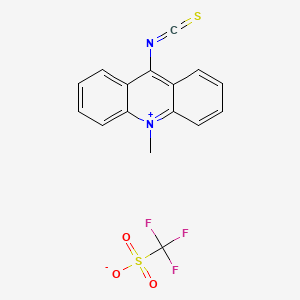
![2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)
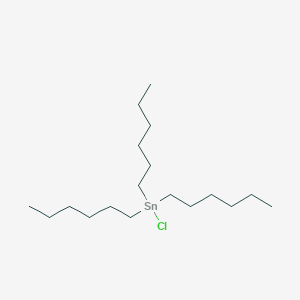

![(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)
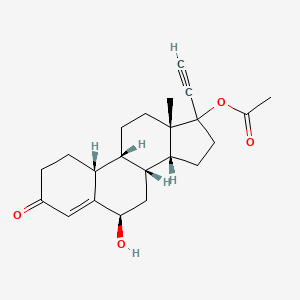
![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)
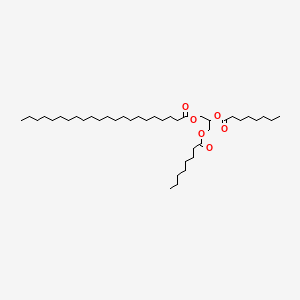
![N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13790575.png)
![2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13790597.png)
![2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13790603.png)
